molecular formula C10H20O2 B13138707 (3S)-3-Methylnonanoic acid CAS No. 59614-86-7

(3S)-3-Methylnonanoic acid

Cat. No.: B13138707
CAS No.: 59614-86-7
M. Wt: 172.26 g/mol
InChI Key: ZDIXEQISPGRDEB-VIFPVBQESA-N
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Description

(3S)-3-Methylnonanoic acid is an organic compound classified as a fatty acid It is characterized by a methyl group attached to the third carbon of a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylnonanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their specificity and environmentally friendly nature. For instance, certain strains of bacteria can be engineered to produce this compound through fermentation, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylnonanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products:

    Oxidation: 3-Methyl-3-nonanoic acid.

    Reduction: 3-Methylnonan-1-ol.

    Substitution: 3-Halo-3-methylnonanoic acid.

Scientific Research Applications

(3S)-3-Methylnonanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying fatty acid metabolism and enzyme specificity.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of (3S)-3-Methylnonanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can be metabolized by fatty acid oxidation pathways, leading to the production of energy and other metabolites. The methyl group at the third carbon position influences its binding affinity and specificity towards certain enzymes, making it a valuable tool for studying enzyme-substrate interactions.

Comparison with Similar Compounds

    Nonanoic acid: Lacks the methyl group at the third carbon, making it less sterically hindered.

    3-Methylhexanoic acid: Shorter chain length, affecting its physical and chemical properties.

    3-Methylundecanoic acid: Longer chain length, influencing its solubility and reactivity.

Uniqueness: (3S)-3-Methylnonanoic acid is unique due to its specific stereochemistry and chain length, which confer distinct physical and chemical properties. Its methyl group at the third carbon position provides steric hindrance, affecting its reactivity and interactions with enzymes and other molecules.

Biological Activity

(3S)-3-Methylnonanoic acid, a chiral fatty acid, has garnered attention in biological research due to its unique structural properties and potential applications in various fields including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions within biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methyl group at the third carbon position of the nonanoic acid chain. This structural feature contributes to its steric hindrance and influences its interactions with enzymes and receptors in biological systems. The compound has a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol.

The biological activity of this compound primarily involves its metabolism through fatty acid oxidation pathways. The methyl group affects the compound's binding affinity to specific enzymes, making it a valuable model for studying enzyme-substrate interactions. Key pathways include:

  • Fatty Acid Metabolism : The compound participates in lipid metabolism, influencing both the synthesis and breakdown of fatty acids.
  • Enzyme Interaction : It has been shown to interact with various enzymes involved in lipid metabolism, which may lead to alterations in metabolic processes .

Enzymatic Studies

Research has indicated that this compound serves as a substrate for phytanoyl-CoA hydroxylase, an enzyme critical for the oxidation of branched-chain fatty acids. This interaction is significant for understanding metabolic disorders such as Refsum disease, where phytanic acid accumulation occurs due to enzyme deficiencies .

Case Studies

  • Fatty Acid Oxidation :
    • A study highlighted that this compound can be oxidized by mitochondrial enzymes, leading to the production of energy-rich metabolites. This process is crucial for cellular energy homeostasis .
  • Pharmaceutical Applications :
    • Ongoing research is exploring the potential of this compound as a precursor for pharmaceutical compounds. Its unique stereochemistry makes it an attractive candidate for developing chiral drugs .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is essential:

CompoundChain LengthMethyl Group PositionBiological Activity
This compound93Active in lipid metabolism
Nonanoic acid9NoneLess sterically hindered, fewer interactions
3-Methylhexanoic acid83Shorter chain length affects properties
3-Methylundecanoic acid103Longer chain influences solubility

Applications in Research

This compound has several applications across various fields:

  • Biochemistry : As a model compound for studying fatty acid metabolism.
  • Medicinal Chemistry : Potential use in synthesizing pharmaceuticals due to its chiral nature.
  • Industrial Chemistry : Utilized in producing specialty chemicals and surfactants .

Properties

CAS No.

59614-86-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3S)-3-methylnonanoic acid

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1

InChI Key

ZDIXEQISPGRDEB-VIFPVBQESA-N

Isomeric SMILES

CCCCCC[C@H](C)CC(=O)O

Canonical SMILES

CCCCCCC(C)CC(=O)O

Origin of Product

United States

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